molecular formula C14H14N4O5 B14935128 N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine

Cat. No.: B14935128
M. Wt: 318.28 g/mol
InChI Key: KUUKSKOQHSLQLJ-UHFFFAOYSA-N
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Description

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine is a synthetic compound belonging to the phthalazine derivatives family Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide, which is further coupled with amino acid ester hydrochloride and/or amines to produce several dipeptides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and alcohols are commonly employed.

Major Products Formed

Scientific Research Applications

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine has been studied for its potential use in a range of scientific research applications:

Mechanism of Action

The mechanism by which N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition is facilitated by the compound’s binding disposition towards the EGFR protein, as highlighted by molecular docking studies .

Comparison with Similar Compounds

Similar Compounds

    Azelastin: An antihistamine with a similar phthalazine core.

    Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Hydralazine: An antihypertensive agent.

Uniqueness

N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine stands out due to its unique combination of the phthalazine core with glycylglycine, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit EGFR and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

2-[[2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14N4O5/c19-11(16-7-13(21)22)6-15-12(20)8-18-14(23)10-4-2-1-3-9(10)5-17-18/h1-5H,6-8H2,(H,15,20)(H,16,19)(H,21,22)

InChI Key

KUUKSKOQHSLQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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